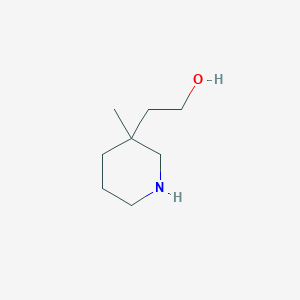
2-(2,4-Dichlorophenyl)ethene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dichlorophenyl)ethene-1-sulfonamide is an organic compound with the molecular formula C8H7Cl2NO2S It is characterized by the presence of a dichlorophenyl group attached to an ethene sulfonamide moiety
Preparation Methods
The synthesis of 2-(2,4-Dichlorophenyl)ethene-1-sulfonamide typically involves the reaction of 2,4-dichlorobenzaldehyde with sulfonamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated to reflux, and the product is isolated through filtration and recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
2-(2,4-Dichlorophenyl)ethene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfonic acids, while reduction produces amines.
Scientific Research Applications
2-(2,4-Dichlorophenyl)ethene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)ethene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-(2,4-Dichlorophenyl)ethene-1-sulfonamide can be compared with other similar compounds, such as:
2-(2,4-Dichlorophenyl)ethene-1-sulfonyl chloride: This compound is similar in structure but contains a sulfonyl chloride group instead of a sulfonamide group.
2-(2,4-Dichlorophenyl)ethene-1-sulfonic acid: This compound has a sulfonic acid group, which significantly alters its chemical properties and reactivity.
Properties
Molecular Formula |
C8H7Cl2NO2S |
|---|---|
Molecular Weight |
252.12 g/mol |
IUPAC Name |
(E)-2-(2,4-dichlorophenyl)ethenesulfonamide |
InChI |
InChI=1S/C8H7Cl2NO2S/c9-7-2-1-6(8(10)5-7)3-4-14(11,12)13/h1-5H,(H2,11,12,13)/b4-3+ |
InChI Key |
KSRIZVGFWOYWMZ-ONEGZZNKSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=C/S(=O)(=O)N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=CS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




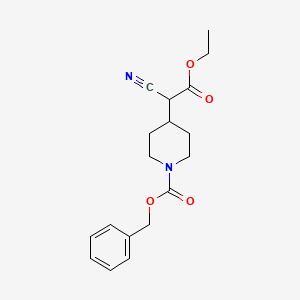
![Pyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B13501933.png)
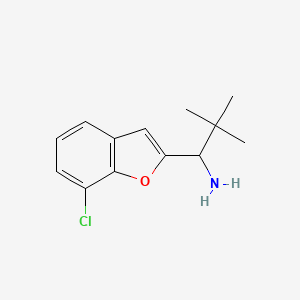

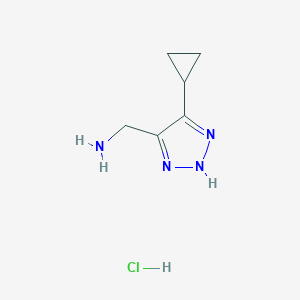
![{4-methyl-4H-thieno[3,2-b]pyrrol-2-yl}methanol](/img/structure/B13501961.png)
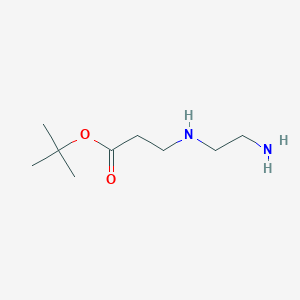
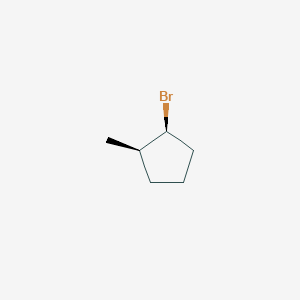

![2-Amino-5,6,7,8-tetrahydro-4-(trifluoromethyl)pyrido-[4,3-D]-pyrimidine](/img/structure/B13501999.png)
![[2-(3-Methoxyphenyl)spiro[3.3]heptan-2-yl]methanamine](/img/structure/B13502000.png)
